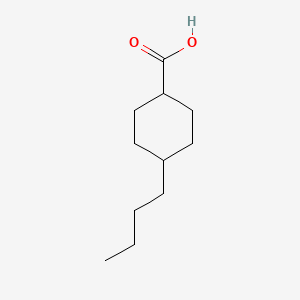![molecular formula C17H12N2O2 B7808683 1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7808683.png)
1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid is a chemical compound with significant potential in various scientific and industrial applications. This compound features a cyanophenyl group attached to an indole ring, which is further substituted with a carboxylic acid group. Its unique structure makes it a valuable candidate for research and development in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid typically involves the following steps:
Friedel-Crafts Alkylation: The reaction begins with the alkylation of indole using 4-cyanobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Carboxylation: The resulting intermediate undergoes carboxylation using carbon dioxide (CO2) under high pressure and temperature in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods: In an industrial setting, the compound is produced using continuous flow reactors to enhance efficiency and scalability. The process involves optimizing reaction conditions to achieve high yields and purity. Advanced purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium cyanide (NaCN) in an aqueous medium.
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 1-[(4-aminophenyl)methyl]-1H-indole-3-carboxylic acid.
Substitution: Nitrile derivatives.
Wissenschaftliche Forschungsanwendungen
1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Medicine: It has potential as a lead compound in drug discovery for treating various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1-[(4-cyanophenyl)methyl]-1H-indole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
1-[(4-Cyanophenyl)methyl]-1H-indole-3-carboxylic acid is compared with similar compounds to highlight its uniqueness:
Similar Compounds: 1-(4-cyanophenyl)guanidine, 4-cyanophenyl guanidine, 1-(4-cyanophenyl)indole.
Uniqueness: The presence of the carboxylic acid group in this compound distinguishes it from other similar compounds, providing additional functional groups for chemical modifications and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds. This information is valuable for researchers and professionals working in the fields of chemistry, biology, medicine, and industry.
Eigenschaften
IUPAC Name |
1-[(4-cyanophenyl)methyl]indole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c18-9-12-5-7-13(8-6-12)10-19-11-15(17(20)21)14-3-1-2-4-16(14)19/h1-8,11H,10H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROFUUXRWOHDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CC3=CC=C(C=C3)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
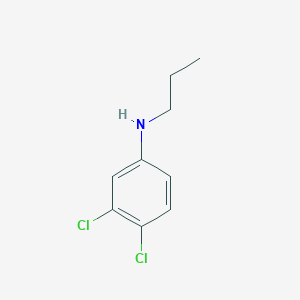
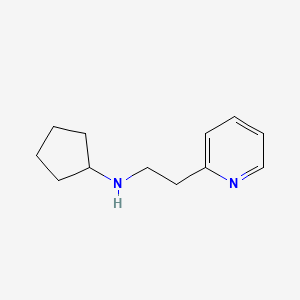
![2-{[(2-Methylphenyl)amino]methyl}phenol](/img/structure/B7808617.png)
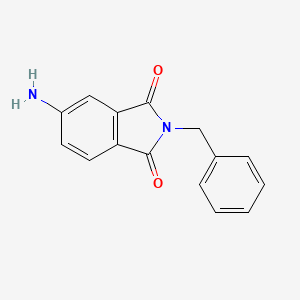
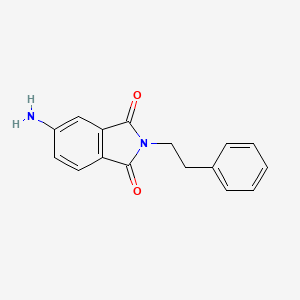
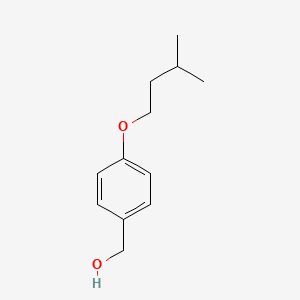
![Butyl[(2-nitrophenyl)methyl]amine](/img/structure/B7808653.png)
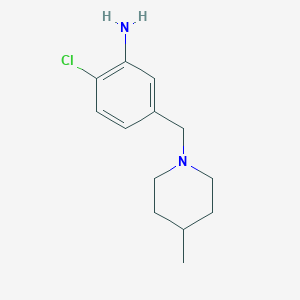
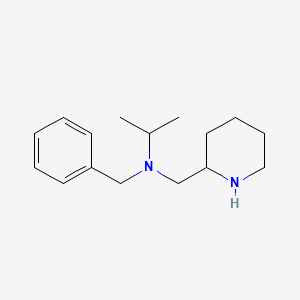
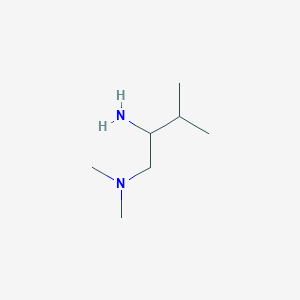
![3-[(2-cyanophenyl)amino]propanoic Acid](/img/structure/B7808690.png)
